molecular formula C25H38O4 B1251262 Sesterstatin 2

Sesterstatin 2

货号: B1251262
分子量: 402.6 g/mol
InChI 键: BHUWRPVVYSATJU-QDNKKCNYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sesterstatin 2 is a scalarane sesterterpenoid isolated from the marine sponge Hyrtios erectus and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a gamma-lactone, an organic heteropentacyclic compound, a scalarane sesterterpenoid, a secondary alcohol, a terpene lactone and a primary alcohol.

常见问题

Basic Research Questions

Q. How can researchers accurately identify and characterize Sesterstatin 2 in natural sources?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to isolate and confirm the compound’s structure. Cross-reference spectral data with existing literature for validation. For purity assessment, employ mass spectrometry (MS) and elemental analysis .
  • Key Considerations : Ensure solvent systems in HPLC are optimized for polar compounds like sesterterpenes. Document retention times and spectral peaks meticulously to avoid misidentification .

Q. What experimental designs are recommended for studying this compound’s bioactivity in vitro?

  • Methodological Answer : Use dose-response assays (e.g., cell viability assays) with appropriate controls (vehicle and positive/negative controls). Validate results using orthogonal methods (e.g., flow cytometry for apoptosis). Include replicates (n ≥ 3) and statistical power analysis to ensure robustness .
  • Key Considerations : Account for batch-to-batch variability in compound purity by re-characterizing this compound before each assay. Predefine significance thresholds (e.g., p < 0.05) and justify sample sizes .

Q. How should researchers approach synthesizing this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Follow retrosynthetic analysis to identify feasible modification sites (e.g., ester groups or side chains). Use chiral catalysts for stereoselective synthesis. Characterize intermediates via thin-layer chromatography (TLC) and MS. Prioritize analogs with >95% purity for bioassays .
  • Key Considerations : Include toxicity screening early to eliminate non-viable analogs. Document synthetic yields and reaction conditions to aid reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Conduct systematic reviews of primary literature to identify confounding variables (e.g., cell lines, assay conditions). Perform meta-analyses using random-effects models to quantify heterogeneity. Validate hypotheses via knock-out/knock-in models or CRISPR-Cas9 editing .
  • Key Considerations : Consult a statistician to design sensitivity analyses and address publication bias. Use tools like PRISMA guidelines for transparent reporting .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

  • Methodological Answer : Employ stability-indicating assays (e.g., forced degradation under heat, light, and pH extremes). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. Optimize formulations using excipients like cyclodextrins for enhanced solubility .
  • Key Considerations : Validate assay specificity for this compound and its metabolites. Include stability data at multiple timepoints (e.g., 0, 6, 24 hours) .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) data using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning (e.g., random forests) to identify biomarker correlations. Validate targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Key Considerations : Normalize omics datasets to account for technical variability. Use false discovery rate (FDR) correction for multiple comparisons .

Q. Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-course data, employ mixed-effects models. Always report confidence intervals and effect sizes .
  • Reference : Consult a statistician during experimental design to avoid Type I/II errors .

Q. How to validate this compound’s target engagement in complex biological systems?

  • Answer : Use photoaffinity labeling or cellular thermal shift assays (CETSA) to confirm direct binding. Combine with RNA interference (siRNA) to assess phenotypic rescue. Cross-validate findings using orthogonal techniques (e.g., microscale thermophoresis) .
  • Reference : Ensure target specificity by testing against related proteins (e.g., isoform controls) .

Q. Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in this compound research?

  • Answer : Publish raw data (e.g., spectral files, dose-response curves) in open-access repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document instrument calibration and reagent lot numbers. Use standardized protocols (e.g., NIH Assay Guidance Manual) .
  • Reference : Include step-by-step experimental workflows in supplementary materials .

Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?

  • Answer : Investigate bioavailability differences using pharmacokinetic profiling (e.g., Cmax, AUC). Assess tissue distribution via radiolabeling or whole-body autoradiography. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
  • Reference : Validate in vivo models for relevance to human pathophysiology .

Note : For literature reviews, prioritize primary sources from journals like Journal of Natural Products or Bioorganic & Medicinal Chemistry Letters. Avoid uncorroborated data from non-peer-reviewed platforms .

属性

分子式

C25H38O4

分子量

402.6 g/mol

IUPAC 名称

(5aS,5bR,7aR,8S,11aR,11bR,13R,13aS)-13-hydroxy-8-(hydroxymethyl)-5b,8,11a,13a-tetramethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[1,2-g][2]benzofuran-1-one

InChI

InChI=1S/C25H38O4/c1-22(14-26)9-5-10-23(2)16(22)8-11-24(3)17-7-6-15-13-29-21(28)20(15)25(17,4)19(27)12-18(23)24/h16-19,26-27H,5-14H2,1-4H3/t16-,17-,18+,19+,22+,23-,24-,25+/m0/s1

InChI 键

BHUWRPVVYSATJU-QDNKKCNYSA-N

手性 SMILES

C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3CCC5=C4C(=O)OC5)C)O)C)C)CO

规范 SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CCC5=C4C(=O)OC5)C)O)C)C)CO

同义词

sesterstatin 2
sesterstatin-2

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sesterstatin 2
Sesterstatin 2
Sesterstatin 2
Sesterstatin 2
Sesterstatin 2
Sesterstatin 2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。